For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physicochemical Properties of 4-Chloro-2-nitroaniline
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-2-nitroaniline (CAS No. 89-63-4). The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details the compound's physical and chemical characteristics, experimental protocols for their determination, and relevant safety information.
Core Physicochemical Properties
4-Chloro-2-nitroaniline is an organic compound that appears as a bright orange or yellow to brown crystalline solid.[1][2] It is a key intermediate in the synthesis of various pigments and pharmaceuticals.[1][3]
Quantitative Data Summary
The fundamental physicochemical properties of 4-Chloro-2-nitroaniline are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₂O₂ | [4][5] |
| Molecular Weight | 172.57 g/mol | [4][6] |
| Melting Point | 117-119 °C | [3][4][5] |
| Boiling Point | ~200 °C (rough estimate) | [3][4] |
| Density | 1.37 g/cm³ | [3][7] |
| pKa | -1.02 (conjugate acid); 1.10 (+1) at 25°C | [2][3] |
| LogP (log Kow) | 2.72 | [2] |
| Flash Point | 191 °C | [3][4] |
| Autoignition Temperature | 964 °F | [3][4] |
Solubility Profile
The solubility of 4-Chloro-2-nitroaniline has been determined in a variety of solvents. The compound is generally characterized as being insoluble in water.[3] A study measuring its mole fraction solubility from 278.15 K to 323.15 K found that solubility increases with rising temperature across all tested solvents.[8]
The solubility magnitude in different solvents follows this order: N-methyl pyrrolidone (NMP) > ethyl acetate/acetonitrile > 1,4-dioxane (B91453) > methanol (B129727) > ethanol (B145695) > n-propanol > isopropanol (B130326) > n-butanol > ethylene (B1197577) glycol (EG) > cyclohexane (B81311) > water.[8][9] At 298.15 K, the solubility in NMP is 4180 times greater than in water.[8]
| Solvent | Solubility | Temperature |
| Water | 0.5 g/L | 20 °C[10] |
| Ethanol | Soluble | - |
| Ether | Soluble | - |
| Benzene | Soluble | - |
| Acetone | Soluble[1] | - |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. The following sections outline standard protocols for measuring melting point and solubility.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions to a liquid state and is a critical indicator of purity.[11][12] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to lower and broaden this range.[13]
Protocol: Capillary Method
This is the most common technique for determining the melting point of a solid organic compound.[13][14]
-
Sample Preparation: A small amount of the dry, powdered 4-Chloro-2-nitroaniline is placed into a glass capillary tube that is sealed at one end.[14][15] The tube is tapped gently to pack the solid into the bottom, filling it to a height of 1-2 mm.[11][15]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[11] This assembly is then placed in a heating bath (e.g., Thiele tube with oil) or a modern melting point apparatus with a heated metal block.[13][14]
-
Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[13][15]
-
Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample has completely melted. This provides the melting point range.[12][13] For accuracy, at least two careful determinations should be performed.[13]
Solubility Determination
Solubility is defined as the maximum amount of a solute that can be dissolved in a given amount of solvent at a specific temperature.[16]
Protocol: Shake-Flask Method
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[8][17]
-
Preparation: An excess amount of solid 4-Chloro-2-nitroaniline is added to a known volume of the desired solvent (e.g., water, ethanol) in a sealed container or flask.
-
Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.[17]
-
Phase Separation: After equilibration, the mixture is allowed to stand, permitting the undissolved solid to settle. The saturated solution is then carefully separated from the excess solid by filtration or centrifugation.[17]
-
Analysis: The concentration of 4-Chloro-2-nitroaniline in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.[18]
-
Replication: The experiment is repeated at different temperatures to generate a solubility curve.
Synthesis and Purification Workflow
4-Chloro-2-nitroaniline is primarily used as an intermediate in chemical synthesis.[3] A common laboratory-scale synthesis involves the reduction of a nitroarene precursor. The general workflow for its synthesis and subsequent purification is illustrated below.
Caption: General workflow for the synthesis and purification of 4-Chloro-2-nitroaniline.
Spectral Data
Spectroscopic data is essential for the structural elucidation and identification of 4-Chloro-2-nitroaniline.
-
¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. Spectra for 4-Chloro-2-nitroaniline have been recorded in solvents such as DMSO-d₆.[19][20]
-
IR Spectroscopy: Infrared (IR) spectroscopy identifies the functional groups present. The IR spectrum shows characteristic peaks corresponding to the amine (N-H), nitro (N-O), and chloro-aromatic (C-Cl, C-H) groups.[2][21][22]
-
UV-Vis Spectroscopy: The UV spectrum for 4-Chloro-2-nitroaniline shows an absorption maximum that can be used for quantitative analysis.[2]
-
Mass Spectrometry: Mass spectrometry data confirms the molecular weight and provides fragmentation patterns useful for structural confirmation.[2]
Safety and Handling
4-Chloro-2-nitroaniline is classified as a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards: The compound is fatal if swallowed, inhaled, or in contact with skin.[6][23] It may cause damage to organs through prolonged or repeated exposure and is toxic to aquatic life with long-lasting effects.[6][23]
-
Personal Protective Equipment (PPE): When handling this chemical, appropriate PPE, including safety glasses or a face shield, protective gloves, and respiratory protection (dust mask), is mandatory.[6][24] Work should be conducted in a well-ventilated area or a chemical fume hood.[23][24]
-
Handling: Avoid creating dust and take precautions against static discharge.[23] Keep the container tightly closed and away from heat or ignition sources.[23] Contaminated clothing should be removed and cleaned immediately.[23]
-
Spills: In case of a spill, the solid material should be dampened with alcohol before being transferred to a suitable container for disposal.[25]
This guide serves as a foundational resource for professionals working with 4-Chloro-2-nitroaniline, providing essential data and protocols to support research and development activities.
References
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